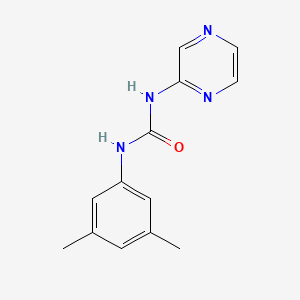
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide
Overview
Description
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of diphenylmethylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it has been found to modulate several neurotransmitter systems, including GABA, glutamate, and serotonin. N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In addition, N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been found to modulate several biochemical and physiological processes. It has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been found to exhibit anti-inflammatory and antioxidant properties, which may protect against neurodegeneration and other diseases.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale studies. N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has also been found to exhibit low toxicity and good bioavailability, making it suitable for in vivo studies. However, N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has some limitations. It is not water-soluble, which may limit its use in certain experimental setups. In addition, the exact mechanism of action of N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide research. One area of interest is the development of novel N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide and to identify its molecular targets. Overall, N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has significant potential for therapeutic applications and warrants further investigation.
Scientific Research Applications
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects. N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been found to exhibit antitumor and antimicrobial properties, making it a promising candidate for cancer and infectious disease research.
properties
IUPAC Name |
N-benzhydryl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-24(18-28-23-16-15-19-9-7-8-14-22(19)17-23)26-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,25H,18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSGGAXFFNVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4669632.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4669638.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669648.png)

![N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4669664.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenyl 2-furoate](/img/structure/B4669692.png)
![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)
![2-amino-4-(4-ethoxyphenyl)-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4669720.png)
![3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4669722.png)